molecular formula C15H21NO3 B8774383 Benzeneacetic acid, 2-[3-(1-pyrrolidinyl)propoxy]- CAS No. 146402-83-7

Benzeneacetic acid, 2-[3-(1-pyrrolidinyl)propoxy]-

Cat. No. B8774383
CAS RN: 146402-83-7
M. Wt: 263.33 g/mol
InChI Key: CPQXZUSKVOJXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, 2-[3-(1-pyrrolidinyl)propoxy]- is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetic acid, 2-[3-(1-pyrrolidinyl)propoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, 2-[3-(1-pyrrolidinyl)propoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

146402-83-7

Product Name

Benzeneacetic acid, 2-[3-(1-pyrrolidinyl)propoxy]-

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-[2-(3-pyrrolidin-1-ylpropoxy)phenyl]acetic acid

InChI

InChI=1S/C15H21NO3/c17-15(18)12-13-6-1-2-7-14(13)19-11-5-10-16-8-3-4-9-16/h1-2,6-7H,3-5,8-12H2,(H,17,18)

InChI Key

CPQXZUSKVOJXOE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.8 g of 10% palladium hydroxide on carbon is added to a solution of 5.3 g of benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate in 50 cm3 of ethyl acetate and 50 cm3 of dichloromethane, and the mixture is heated to 50° C. and then purged with nitrogen. After hydrogen has been bubbled through for 20 hours, the suspension is cooled to room temperature and purged with a stream of nitrogen, then filtered and concentrated to dryness under reduced pressure (2.7 kPa). The oily residue obtained is chromatographed on an alumina column (particle size 100 mesh, height 30 cm, diameter 4.5 cm), eluting under a pressure of 0.7 bar of nitrogen with a mixture of cyclohexane and ethyl acetate (75:25 by volume) and collecting fractions of 100 cm3. Fractions 1 to 6 are concentrated to dryness under reduced pressure (2.7 kPa). 2.9 g of {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetic acid are obtained in the form of a thick oil.
Name
benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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